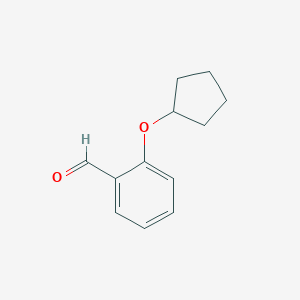

2-Cyclopentyloxy-benzaldehyde

Description

BenchChem offers high-quality 2-Cyclopentyloxy-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopentyloxy-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopentyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8-9,11H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTDHKYNVLTLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390007 | |

| Record name | 2-Cyclopentyloxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145742-38-7 | |

| Record name | 2-Cyclopentyloxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(cyclopentyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclopentyloxy-benzaldehyde from Salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-Cyclopentyloxy-benzaldehyde, a valuable intermediate in pharmaceutical research. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely employed method for the formation of ethers. This guide includes detailed experimental protocols, quantitative data based on established chemical principles, and characterization information to facilitate the successful synthesis and verification of the target compound.

Introduction

2-Cyclopentyloxy-benzaldehyde (CAS No. 145742-38-7) is an aromatic aldehyde that holds significance as a building block in the development of novel therapeutic agents.[1] Its structure, featuring a cyclopentyl ether linkage at the ortho position to a formyl group, provides a unique scaffold for creating diverse molecular architectures. The synthesis of this compound is most effectively achieved through the Williamson ether synthesis, an S\textsubscript{N}2 reaction involving the nucleophilic substitution of a halide by a phenoxide ion.

Reaction Scheme and Mechanism

The synthesis of 2-Cyclopentyloxy-benzaldehyde from salicylaldehyde proceeds via a classic Williamson ether synthesis. The reaction involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a sodium or potassium phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a cyclopentyl halide (e.g., cyclopentyl bromide) in a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction to yield the desired ether.

Caption: Reaction scheme for the synthesis of 2-Cyclopentyloxy-benzaldehyde.

Experimental Protocol

This protocol is based on established procedures for the Williamson ether synthesis of phenolic compounds.

3.1. Materials

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| Salicylaldehyde | C₇H₆O₂ | 122.12 |

| Cyclopentyl Bromide | C₅H₉Br | 149.03 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Deionized Water | H₂O | 18.02 |

| Brine (saturated NaCl solution) | NaCl/H₂O | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF).

-

Addition of Alkyl Halide: To the stirred suspension, add cyclopentyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain it at this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 10% ethyl acetate in hexanes eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate.

-

Wash the organic layer sequentially with 10% aqueous sodium hydroxide (to remove any unreacted salicylaldehyde), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate by rotary evaporation to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-Cyclopentyloxy-benzaldehyde as a pure product.

-

Caption: Experimental workflow for the synthesis of 2-Cyclopentyloxy-benzaldehyde.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 2-Cyclopentyloxy-benzaldehyde based on typical Williamson ether synthesis reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | ||

| Salicylaldehyde | 1.0 eq | [2] |

| Cyclopentyl Bromide | 1.1-1.2 eq | [2] |

| Potassium Carbonate | 1.5-2.0 eq | [2] |

| Reaction Conditions | ||

| Solvent | DMF or Acetonitrile | [3] |

| Temperature | 60-80°C | [3] |

| Reaction Time | 4-24 hours | [3] |

| Product Information | ||

| Expected Yield | 70-90% | [4] |

| Molecular Formula | C₁₂H₁₄O₂ | [1][5] |

| Molecular Weight | 190.24 g/mol | [1][5] |

Characterization Data (Predicted)

5.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted, 400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | -CHO |

| ~7.8 | dd | 1H | Ar-H |

| ~7.5 | m | 1H | Ar-H |

| ~7.0 | m | 2H | Ar-H |

| ~4.8 | m | 1H | O-CH-(CH₂)₄ |

| ~1.9-1.6 | m | 8H | O-CH-(CH₂)₄ |

5.2. ¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted, 100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~160 | Ar-C-O |

| ~135 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C-CHO |

| ~121 | Ar-C |

| ~113 | Ar-C |

| ~80 | O-CH |

| ~33 | Cyclopentyl-CH₂ |

| ~24 | Cyclopentyl-CH₂ |

5.3. IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Medium | C-H stretch (aliphatic) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (ether) |

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of 2-Cyclopentyloxy-benzaldehyde from salicylaldehyde. The protocol outlined in this guide, along with the provided quantitative and predicted characterization data, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the desired product in high yield and purity.

References

An In-Depth Technical Guide to the Williamson Ether Synthesis of 2-Cyclopentyloxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 2-Cyclopentyloxy-benzaldehyde, a valuable intermediate in the development of various therapeutic agents. This document details the underlying reaction mechanism, a specific experimental protocol, and the expected quantitative and analytical data.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. The reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing 2-Cyclopentyloxy-benzaldehyde, this involves the deprotonation of 2-hydroxybenzaldehyde (salicylaldehyde) to form a phenoxide, which then acts as a nucleophile to displace a halide from a cyclopentyl halide. The resulting aryl ether, 2-Cyclopentyloxy-benzaldehyde, is a key building block in medicinal chemistry, with derivatives exhibiting potential anti-inflammatory properties.

Reaction Mechanism and Experimental Workflow

The synthesis of 2-Cyclopentyloxy-benzaldehyde via the Williamson ether synthesis is a two-step process. First, the phenolic proton of 2-hydroxybenzaldehyde is abstracted by a base, typically a carbonate or hydroxide, to form the sodium or potassium salt of the phenoxide. This deprotonation is crucial as it generates a potent nucleophile. In the second step, the phenoxide attacks the cyclopentyl halide in a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction, leading to the formation of the ether linkage and a salt byproduct.

Caption: Reaction mechanism for the Williamson ether synthesis of 2-Cyclopentyloxy-benzaldehyde.

The following diagram illustrates the general experimental workflow for this synthesis.

Caption: General experimental workflow for the synthesis of 2-Cyclopentyloxy-benzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis of similar phenolic aldehydes.

Materials:

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

Cyclopentyl bromide

-

Potassium carbonate (K\textsubscript{2}CO\textsubscript{3}), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Procedure:

-

To a dry round-bottom flask, add 2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature for 15 minutes to ensure proper mixing.

-

Add cyclopentyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-Cyclopentyloxy-benzaldehyde.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-Cyclopentyloxy-benzaldehyde.

| Parameter | Value |

| Reactants | |

| 2-Hydroxybenzaldehyde | 1.0 eq |

| Cyclopentyl bromide | 1.1 - 1.5 eq |

| Potassium Carbonate | 1.5 - 3.0 eq |

| Reaction Conditions | |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile |

| Temperature | Room Temperature to 80°C |

| Reaction Time | 12 - 48 hours |

| Product Information | |

| Expected Yield | 75-90% (Estimated based on similar reactions) |

| Molecular Formula | C\textsubscript{12}H\textsubscript{14}O\textsubscript{2}[1] |

| Molecular Weight | 190.24 g/mol [1] |

| CAS Number | 145742-38-7[1] |

Characterization Data

The following tables provide the expected spectroscopic data for the characterization of 2-Cyclopentyloxy-benzaldehyde. This data is compiled from predictions and analysis of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted, CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.51 | s | 1H | -CHO |

| 7.82 | dd | 1H | Ar-H |

| 7.50 | ddd | 1H | Ar-H |

| 7.05 | d | 1H | Ar-H |

| 6.98 | t | 1H | Ar-H |

| 4.90 | m | 1H | O-CH-(CH₂)₄ |

| 2.00 - 1.60 | m | 8H | O-CH-(CH₂)₄ |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted, CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 190.0 | C=O |

| 161.0 | C-O |

| 136.0 | Ar-C |

| 128.5 | Ar-C |

| 125.0 | Ar-C |

| 121.0 | Ar-C |

| 113.0 | Ar-C |

| 81.0 | O-CH |

| 33.0 | Cyclopentyl-CH₂ |

| 24.0 | Cyclopentyl-CH₂ |

IR (Infrared) Spectroscopy Data (Predicted, KBr)

| Wavenumber (cm⁻¹) | Assignment |

| 2960 - 2870 | C-H stretch (aliphatic) |

| 2850, 2750 | C-H stretch (aldehyde) |

| 1680 | C=O stretch (aldehyde) |

| 1600, 1480 | C=C stretch (aromatic) |

| 1240 | C-O stretch (aryl ether) |

Conclusion

The Williamson ether synthesis remains a highly effective and practical method for the preparation of 2-Cyclopentyloxy-benzaldehyde. The protocol outlined in this guide, based on established chemical principles and analogous reactions, provides a clear pathway for the successful synthesis and purification of this important chemical intermediate. The provided quantitative and characterization data serve as a benchmark for researchers to evaluate the success of their synthesis and confirm the identity and purity of the final product. This technical guide is intended to support the ongoing research and development efforts within the scientific community that rely on such versatile building blocks.

References

An In-Depth Technical Guide to 2-Cyclopentyloxy-benzaldehyde

CAS Number: 145742-38-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentyloxy-benzaldehyde is an aromatic organic compound that has garnered interest within the scientific community for its potential therapeutic applications. Belonging to the alkoxy-benzaldehyde class of molecules, it is characterized by a benzaldehyde core structure with a cyclopentyl ether group at the ortho position. While extensive peer-reviewed data on this specific molecule is emerging, preliminary information suggests it may possess significant anti-inflammatory properties, potentially acting as an inhibitor of glycogen synthase kinase-3 (GSK-3). This technical guide provides a comprehensive overview of the available information on 2-Cyclopentyloxy-benzaldehyde, including its physicochemical properties, a probable synthesis method, and a discussion of its potential biological activities based on its chemical class and supplier-provided information. This document also outlines detailed experimental protocols for its synthesis and for evaluating its purported anti-inflammatory and GSK-3 inhibitory effects.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Cyclopentyloxy-benzaldehyde is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

| Property | Value | Reference |

| CAS Number | 145742-38-7 | |

| Molecular Formula | C₁₂H₁₄O₂ | |

| Molecular Weight | 190.24 g/mol | |

| SMILES | C1CCC(C1)OC2=CC=CC=C2C=O | |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. |

Synthesis of 2-Cyclopentyloxy-benzaldehyde

The synthesis of 2-Cyclopentyloxy-benzaldehyde can be achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form a phenoxide, which then reacts with a cyclopentyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar 2-alkoxybenzaldehydes.[1][2]

Materials:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

Cyclopentyl bromide (or iodide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone or acetonitrile (as solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous acetone or acetonitrile.

-

Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the potassium phenoxide.

-

Add cyclopentyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 2-Cyclopentyloxy-benzaldehyde can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization

The identity and purity of the synthesized 2-Cyclopentyloxy-benzaldehyde should be confirmed using standard analytical techniques. Expected characterization data is summarized in Table 2.

| Analytical Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the aldehydic proton (singlet, ~10 ppm), aromatic protons (multiplets, ~7-8 ppm), the proton on the carbon bearing the ether linkage (multiplet), and the protons of the cyclopentyl ring (multiplets). |

| ¹³C NMR | Peaks for the carbonyl carbon (~190 ppm), aromatic carbons (including the carbon attached to the oxygen), and the carbons of the cyclopentyl group. |

| FT-IR | A strong absorption band for the C=O stretch of the aldehyde (~1700 cm⁻¹), C-O-C stretching vibrations, and C-H stretching of the aromatic and aliphatic groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (190.24 g/mol ). |

Potential Biological Activity and Therapeutic Applications

Disclaimer: The biological activities described in this section are based on preliminary information from a commercial supplier and the known pharmacology of related compounds. At the time of writing, there is a lack of peer-reviewed scientific literature specifically validating these claims for 2-Cyclopentyloxy-benzaldehyde.

Anti-Inflammatory Activity

Several benzaldehyde derivatives have been reported to exhibit anti-inflammatory properties.[3][4][5][6] The proposed mechanisms often involve the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.[3][4] This is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][6]

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

A key claim for 2-Cyclopentyloxy-benzaldehyde is its ability to inhibit the activation of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including the regulation of inflammation.[7][8] GSK-3 is known to be a key regulator of the NF-κB signaling pathway, which is a central pathway in the inflammatory response.[9][10] By inhibiting GSK-3, it is plausible that 2-Cyclopentyloxy-benzaldehyde could exert anti-inflammatory effects by modulating the NF-κB pathway.

Experimental Protocols for Biological Evaluation

To validate the purported biological activities of 2-Cyclopentyloxy-benzaldehyde, a series of in vitro assays can be performed.

In Vitro Anti-Inflammatory Activity Assay

This protocol describes a method to assess the anti-inflammatory effects of 2-Cyclopentyloxy-benzaldehyde in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

2-Cyclopentyloxy-benzaldehyde (dissolved in DMSO)

-

Griess Reagent for nitrite determination (a measure of NO production)

-

ELISA kits for TNF-α and IL-6

-

MTT or similar reagent for cell viability assay

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 2-Cyclopentyloxy-benzaldehyde for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

-

Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Determine the concentration of nitrite using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Use the collected supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits.

-

Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

In Vitro GSK-3β Inhibition Assay

A variety of commercial kits are available for measuring GSK-3β activity. A common method is a kinase assay that measures the phosphorylation of a substrate peptide.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide

-

ATP

-

Assay buffer

-

2-Cyclopentyloxy-benzaldehyde (dissolved in DMSO)

-

A detection reagent (e.g., a phosphospecific antibody or a luminescent ADP detection system)

-

A known GSK-3β inhibitor as a positive control (e.g., CHIR-99021)

Procedure:

-

Prepare serial dilutions of 2-Cyclopentyloxy-benzaldehyde in the assay buffer.

-

In a multi-well plate, add the GSK-3β enzyme, the substrate peptide, and the test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using the chosen detection method.

-

Calculate the percentage of GSK-3β inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways and Visualizations

Proposed Mechanism of Action: Inhibition of the GSK-3/NF-κB Inflammatory Pathway

The purported inhibition of GSK-3 by 2-Cyclopentyloxy-benzaldehyde suggests a mechanism of action that involves the modulation of the NF-κB signaling pathway. In a typical inflammatory response initiated by a stimulus like LPS, the activation of Toll-like receptor 4 (TLR4) leads to a signaling cascade that activates the IKK complex.[11] The IKK complex then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[12] GSK-3β can positively regulate this pathway.[9][10] Therefore, inhibition of GSK-3β would be expected to attenuate the NF-κB-mediated inflammatory response.

Caption: Proposed anti-inflammatory mechanism of 2-Cyclopentyloxy-benzaldehyde.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines the logical workflow for synthesizing 2-Cyclopentyloxy-benzaldehyde and evaluating its potential biological activities.

Caption: Experimental workflow for 2-Cyclopentyloxy-benzaldehyde.

Conclusion

2-Cyclopentyloxy-benzaldehyde is a compound with potential for further investigation in the field of drug discovery, particularly for inflammatory diseases. The information provided by a commercial supplier regarding its inhibitory activity against GSK-3 is a compelling starting point for research. The synthetic route via Williamson ether synthesis is straightforward, allowing for its preparation in a laboratory setting. The experimental protocols detailed in this guide provide a framework for researchers to synthesize, purify, and, most importantly, rigorously validate the purported anti-inflammatory and GSK-3 inhibitory activities of this molecule. Further studies are essential to confirm these preliminary claims and to fully elucidate the mechanism of action and therapeutic potential of 2-Cyclopentyloxy-benzaldehyde.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Glycogen Synthase Kinase-3β: A Mediator of Inflammation in Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-Cyclopentyloxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-Cyclopentyloxy-benzaldehyde, a molecule of interest in medicinal chemistry. This document details the expected synthetic route, and the analytical techniques used to confirm its molecular structure, including spectroscopic methods. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical techniques.

Introduction

2-Cyclopentyloxy-benzaldehyde (CAS No. 145742-38-7) is an aromatic aldehyde bearing a cyclopentyl ether moiety at the ortho position.[1] Its structural features, combining a reactive aldehyde group with a bulky, lipophilic cyclopentyl group, make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Preliminary research suggests potential inhibitory activity against inflammatory diseases. Accurate confirmation of its structure is paramount for its application in research and drug development.

This guide will walk through the logical steps of confirming the structure of 2-Cyclopentyloxy-benzaldehyde, from its synthesis to its detailed spectroscopic characterization.

Synthesis of 2-Cyclopentyloxy-benzaldehyde

The most logical and widely used method for the synthesis of 2-Cyclopentyloxy-benzaldehyde is the Williamson ether synthesis. This well-established SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form the corresponding phenoxide, which then reacts with a cyclopentyl halide (e.g., bromocyclopentane) to form the desired ether.

Proposed Reaction Scheme

Caption: Proposed synthesis of 2-Cyclopentyloxy-benzaldehyde via Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on established methods for similar syntheses.

Materials:

-

Salicylaldehyde

-

Bromocyclopentane (or Chlorocyclopentane/Iodocyclopentane)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent), anhydrous potassium carbonate (2.0-3.0 equivalents), and anhydrous acetone or DMF.

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

-

Add bromocyclopentane (1.1-1.5 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Structure Elucidation and Spectroscopic Analysis

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-Cyclopentyloxy-benzaldehyde.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 145742-38-7 |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Cyclopentyloxy-benzaldehyde based on its structure and data from similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | Aldehyde proton (-CHO) |

| ~7.8 | dd | 1H | Aromatic proton (ortho to -CHO) |

| ~7.5 | m | 1H | Aromatic proton (para to -O-cyclopentyl) |

| ~7.0 | m | 2H | Aromatic protons |

| ~4.9 | m | 1H | -O-CH- (cyclopentyl) |

| ~1.9-1.6 | m | 8H | Cyclopentyl protons (-CH₂) |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl (C=O) |

| ~160 | Aromatic carbon (-C-O) |

| ~136 | Aromatic carbon |

| ~133 | Aromatic carbon |

| ~128 | Aromatic carbon |

| ~121 | Aromatic carbon |

| ~113 | Aromatic carbon |

| ~81 | -O-CH- (cyclopentyl) |

| ~33 | Cyclopentyl carbons (-CH₂) |

| ~24 | Cyclopentyl carbons (-CH₂) |

Table 3: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~2870, ~2770 | Weak | C-H stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 190 | [M]⁺ (Molecular ion) |

| 189 | [M-H]⁺ |

| 121 | [M - C₅H₉]⁺ |

| 93 | [C₆H₅O]⁺ |

| 69 | [C₅H₉]⁺ |

Interpretation of Spectroscopic Data

-

¹H NMR: The downfield singlet around 10.5 ppm is characteristic of the aldehyde proton. The aromatic protons would appear in the range of 7.0-7.8 ppm, with distinct splitting patterns due to their positions on the substituted ring. The methine proton of the cyclopentyl group attached to the oxygen would be observed around 4.9 ppm, and the methylene protons of the cyclopentyl ring would appear as a complex multiplet in the upfield region.

-

¹³C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift of around 192 ppm. The aromatic carbons would show six distinct signals due to the lack of symmetry. The carbon of the cyclopentyl group attached to the oxygen would be found around 81 ppm, with the other cyclopentyl carbons appearing at higher fields.

-

FTIR: The strong absorption band around 1690 cm⁻¹ is indicative of the C=O stretch of the aldehyde. The presence of weak bands around 2870 and 2770 cm⁻¹ (Fermi doublets) is also characteristic of an aldehyde C-H stretch. The strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the aryl ether.

-

Mass Spectrometry: The molecular ion peak at m/z 190 would confirm the molecular weight. Common fragmentation patterns for this molecule would include the loss of a hydrogen atom (M-1), the loss of the cyclopentyl group to give a fragment at m/z 121, and the formation of a cyclopentyl cation at m/z 69.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and structure elucidation of 2-Cyclopentyloxy-benzaldehyde.

Caption: Workflow for the synthesis and purification of 2-Cyclopentyloxy-benzaldehyde.

Caption: Workflow for the structure elucidation of 2-Cyclopentyloxy-benzaldehyde.

Conclusion

The structure of 2-Cyclopentyloxy-benzaldehyde can be confidently assigned through a combination of its synthesis via the Williamson ether reaction and comprehensive spectroscopic analysis. The expected data from ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry provide a clear and consistent picture of the molecule's connectivity and functional groups. This guide serves as a foundational resource for researchers working with this compound, providing the necessary theoretical background and practical protocols for its synthesis and characterization.

References

An In-depth Technical Guide on 2-Cyclopentyloxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 2-Cyclopentyloxy-benzaldehyde, a compound of interest in medicinal chemistry. This document summarizes its core molecular data and presents generalized experimental workflows for its characterization, alongside a conceptual signaling pathway where it may exert biological activity.

Core Molecular Data

2-Cyclopentyloxy-benzaldehyde is an aromatic aldehyde derivative. Its fundamental molecular properties are essential for a range of applications, from reaction stoichiometry to analytical characterization. The molecular formula and weight are summarized below.

| Property | Value |

| Chemical Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 145742-38-7 |

Experimental Protocols & Characterization Workflow

While specific, detailed experimental protocols for 2-Cyclopentyloxy-benzaldehyde are not publicly available, a standard workflow for the characterization of a novel or synthesized chemical compound would typically follow the logical progression outlined below. This workflow ensures the verification of the compound's identity, purity, and structural integrity.

Determining the Solubility of 2-Cyclopentyloxy-benzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopentyloxy-benzaldehyde is an aromatic aldehyde with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 2-Cyclopentyloxy-benzaldehyde, outlines a structured approach for data presentation, and offers a logical workflow for solubility testing. Due to the limited availability of specific quantitative solubility data for 2-Cyclopentyloxy-benzaldehyde in public literature, this document focuses on the experimental protocols and data presentation frameworks necessary for researchers to generate and report such critical data.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2-Cyclopentyloxy-benzaldehyde is a fundamental physicochemical property that influences its bioavailability, processability, and formulation. The molecule's structure, characterized by a benzaldehyde ring and a cyclopentyloxy group, suggests a degree of lipophilicity. However, the precise solubility in different organic solvents must be determined empirically to enable rational solvent selection for various applications, including reaction chemistry, crystallization, and formulation development.

Quantitative Solubility Data

Table 1: Illustrative Solubility Data Template for 2-Cyclopentyloxy-benzaldehyde

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Protic Solvents | Methanol | 25 | [Experimental Data] | [Experimental Data] | Gravimetric |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] | HPLC | |

| Isopropanol | 25 | [Experimental Data] | [Experimental Data] | UV-Vis Spectroscopy | |

| Aprotic Polar Solvents | Acetone | 25 | [Experimental Data] | [Experimental Data] | Gravimetric |

| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] | HPLC | |

| Dimethylformamide (DMF) | 25 | [Experimental Data] | [Experimental Data] | UV-Vis Spectroscopy | |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Data] | [Experimental Data] | Gravimetric | |

| Aprotic Nonpolar Solvents | Hexane | 25 | [Experimental Data] | [Experimental Data] | HPLC |

| Toluene | 25 | [Experimental Data] | [Experimental Data] | UV-Vis Spectroscopy | |

| Dichloromethane (DCM) | 25 | [Experimental Data] | [Experimental Data] | Gravimetric | |

| Ethyl Acetate | 25 | [Experimental Data] | [Experimental Data] | HPLC |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of 2-Cyclopentyloxy-benzaldehyde in an organic solvent. This method can be adapted based on the specific solvent and the analytical techniques available.

Materials and Equipment

-

Solute: 2-Cyclopentyloxy-benzaldehyde (purity > 98%)

-

Solvents: High-purity organic solvents of interest

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (HPLC, UV-Vis Spectrophotometer, or Gravimetric analysis equipment)

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Cyclopentyloxy-benzaldehyde to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient time (typically 24-72 hours) to ensure saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

Gravimetric Method:

-

Accurately weigh an empty, dry container.

-

Transfer a known volume of the clear, filtered solution to the container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute).

-

Once the solvent is completely removed, weigh the container with the dried residue.

-

The mass of the residue corresponds to the amount of dissolved 2-Cyclopentyloxy-benzaldehyde.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of 2-Cyclopentyloxy-benzaldehyde of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Spectroscopic Method (UV-Vis):

-

This method is suitable if 2-Cyclopentyloxy-benzaldehyde has a chromophore that absorbs in the UV-Vis range.

-

Similar to the HPLC method, prepare standard solutions and generate a calibration curve based on absorbance at a specific wavelength.

-

Dilute the filtered saturated solution and measure its absorbance.

-

Calculate the concentration using the calibration curve and the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical solubility experiment.

Caption: Logical workflow for determining the solubility of a compound.

Conclusion

While specific, publicly available quantitative data on the solubility of 2-Cyclopentyloxy-benzaldehyde is currently lacking, this guide provides the necessary framework for researchers to systematically determine and report this crucial parameter. By following the detailed experimental protocol and utilizing the structured data presentation format, the scientific community can build a comprehensive understanding of the solubility profile of this compound, thereby facilitating its application in drug development and other scientific endeavors. The provided logical workflow diagram serves as a clear visual aid for planning and executing solubility studies.

physical and chemical characteristics of 2-Cyclopentyloxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-Cyclopentyloxy-benzaldehyde, a significant intermediate in organic synthesis with potential applications in medicinal chemistry. This document details its properties, synthesis, and spectral analyses, and explores its potential biological activities.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of 2-Cyclopentyloxy-benzaldehyde

| Property | Value | Source |

| CAS Number | 145742-38-7 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |

| Molecular Weight | 190.24 g/mol | [1][2] |

| Physical Form | Liquid | |

| Predicted XlogP | 3.0 | [3] |

| Storage Temperature | -20°C |

Synthesis and Purification

The primary route for the synthesis of 2-Cyclopentyloxy-benzaldehyde is the Williamson ether synthesis, a versatile and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established procedures for the synthesis of similar alkoxy-benzaldehydes and provides a framework for the preparation of 2-Cyclopentyloxy-benzaldehyde.[4][5]

Reaction Scheme:

Materials:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

Cyclopentyl bromide (or other suitable cyclopentyl halide)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).

-

Add anhydrous DMF and stir the mixture at room temperature for approximately 15 minutes to form the phenoxide.

-

Slowly add cyclopentyl bromide (1.1-1.2 equivalents) to the reaction mixture.

-

Heat the mixture to a temperature between 60-80°C and maintain with stirring for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Spectral Characteristics

The structure of 2-Cyclopentyloxy-benzaldehyde can be confirmed by various spectroscopic methods. The following are predicted and expected spectral data based on the analysis of benzaldehyde and its derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton, the aromatic protons, and the protons of the cyclopentyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Cyclopentyloxy-benzaldehyde

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~10.3 | Singlet |

| Aromatic (Ar-H) | 6.9 - 7.8 | Multiplets |

| Cyclopentyloxy (-OCH-) | ~4.8 | Multiplet |

| Cyclopentyloxy (-CH₂-) | 1.6 - 2.0 | Multiplets |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopentyloxy group.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Cyclopentyloxy-benzaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~190 |

| Aromatic (C-O) | ~160 |

| Aromatic (C-H, C-C) | 115 - 135 |

| Cyclopentyloxy (-OCH-) | ~80 |

| Cyclopentyloxy (-CH₂-) | 24 - 33 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aldehyde and ether functional groups.

Table 4: Expected IR Absorption Bands for 2-Cyclopentyloxy-benzaldehyde

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1690 - 1715 | Strong |

| C-H (aldehyde) | 2720 - 2820 | Medium, two bands |

| C-O (ether) | 1200 - 1250 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for an aromatic aldehyde with an ether linkage.

Table 5: Expected m/z Fragments for 2-Cyclopentyloxy-benzaldehyde

| Fragment | m/z |

| [M]⁺ | 190 |

| [M-H]⁺ | 189 |

| [M-CHO]⁺ | 161 |

| [C₆H₅O]⁺ | 93 |

| [C₅H₉]⁺ | 69 |

Reactivity and Chemical Characteristics

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions.

-

Stability: The compound should be stored under an inert atmosphere and at low temperatures to prevent oxidation. It is classified as an irritant and appropriate safety precautions should be taken during handling.

Potential Biological Activity

While specific studies on 2-Cyclopentyloxy-benzaldehyde are limited, benzaldehyde and its derivatives have been reported to possess a range of biological activities, including anti-inflammatory properties.[6] The anti-inflammatory effects of some benzaldehydes are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8]

Putative Anti-Inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism by which a benzaldehyde derivative might exert its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Conclusion

2-Cyclopentyloxy-benzaldehyde is a valuable chemical intermediate with predictable physical and chemical properties based on its structure. The provided synthesis and purification protocols offer a reliable method for its preparation. While further experimental validation of its physical properties and a more in-depth investigation into its biological activities are warranted, this guide serves as a foundational resource for researchers and scientists working with this compound. Its potential as a modulator of inflammatory pathways suggests it may be a promising scaffold for the development of new therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. biosynth.com [biosynth.com]

- 3. PubChemLite - 2-(cyclopentyloxy)benzaldehyde (C12H14O2) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CAS 164520-98-3: 4-(cyclopentyloxy)benzaldehyde [cymitquimica.com]

- 7. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Cyclopentyloxy-benzaldehyde: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopentyloxy-benzaldehyde (CAS No. 145742-38-7), a synthetic aromatic aldehyde with significant potential in the field of medicinal chemistry. The document details its probable synthetic pathway via Williamson ether synthesis, including a thorough experimental protocol. It further presents predicted and comparative spectroscopic data for its characterization, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A key focus of this guide is the elucidation of its biological activity, particularly its role as a potential anti-inflammatory agent through the inhibition of Glycogen Synthase Kinase-3 (GSK-3). The intricate GSK-3 signaling pathway in inflammation is visually represented to provide a clear understanding of the compound's likely mechanism of action. While the specific discovery history of 2-Cyclopentyloxy-benzaldehyde is not extensively documented in publicly available literature, this guide places its development within the historical context of benzaldehyde derivatives and the enduring utility of the Williamson ether synthesis.

Introduction and Historical Context

Benzaldehyde, first isolated in 1803, has a rich history in organic chemistry and has served as a foundational scaffold for the development of a vast array of derivatives with diverse applications. The introduction of various substituents onto the benzaldehyde ring has been a cornerstone of medicinal chemistry, leading to the discovery of compounds with a wide range of biological activities.

The synthesis of alkoxy-substituted benzaldehydes, such as 2-Cyclopentyloxy-benzaldehyde, has been largely facilitated by the Williamson ether synthesis, a robust and versatile method for forming ether linkages that was developed in the 1850s. While the precise date and researchers behind the first synthesis of 2-Cyclopentyloxy-benzaldehyde are not well-documented, its emergence is a logical progression in the exploration of ortho-alkoxybenzaldehydes as bioactive molecules. In recent years, there has been a growing interest in such compounds for their potential therapeutic properties, including anti-inflammatory effects.

Synthesis of 2-Cyclopentyloxy-benzaldehyde

The most probable and widely applicable method for the synthesis of 2-Cyclopentyloxy-benzaldehyde is the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic cyclopentyl derivative.

Reaction Scheme

Caption: General workflow for the Williamson ether synthesis of 2-Cyclopentyloxy-benzaldehyde.

Detailed Experimental Protocol

This protocol is based on established procedures for the Williamson ether synthesis of similar phenolic compounds.

Materials:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

Cyclopentyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add cyclopentyl bromide (1.1 eq.) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with 1M sodium hydroxide solution to remove any unreacted salicylaldehyde, followed by deionized water, and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and predicted spectroscopic data for 2-Cyclopentyloxy-benzaldehyde.

Physicochemical Properties

| Property | Value |

| CAS Number | 145742-38-7 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid |

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of similar structures and known substituent effects.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | Aldehyde (-CHO) |

| ~7.8 | dd | 1H | Ar-H (ortho to -CHO) |

| ~7.5 | ddd | 1H | Ar-H (para to -O-cyclopentyl) |

| ~7.0 | d | 1H | Ar-H (ortho to -O-cyclopentyl) |

| ~6.9 | t | 1H | Ar-H (meta to -CHO) |

| ~4.9 | m | 1H | -O-CH- (cyclopentyl) |

| ~2.0-1.6 | m | 8H | -CH₂- (cyclopentyl) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (aldehyde) |

| ~160 | Ar-C (C-O) |

| ~135 | Ar-C (para to -O-cyclopentyl) |

| ~128 | Ar-C (ortho to -CHO) |

| ~125 | Ar-C (ipso to -CHO) |

| ~121 | Ar-C (meta to -CHO) |

| ~113 | Ar-C (ortho to -O-cyclopentyl) |

| ~82 | -O-CH- (cyclopentyl) |

| ~33 | -CH₂- (cyclopentyl) |

| ~24 | -CH₂- (cyclopentyl) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Medium-Strong | C-H stretch (cyclopentyl) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

Predicted Mass Spectrometry (MS) Data

The predicted fragmentation pattern is based on typical fragmentation of aromatic aldehydes and ethers.

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular ion) |

| 189 | [M-H]⁺ |

| 161 | [M-CHO]⁺ |

| 121 | [M-C₅H₉O]⁺ (loss of cyclopentyloxy radical) |

| 93 | [C₆H₅O]⁺ |

| 69 | [C₅H₉]⁺ (cyclopentyl cation) |

Biological Activity and Signaling Pathway

2-Cyclopentyloxy-benzaldehyde has been reported to exhibit potent inhibitory activity against inflammatory diseases by inhibiting the activation of Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in regulating a wide range of cellular processes, including inflammation.

GSK-3 Signaling in Inflammation

GSK-3β, a key isoform of GSK-3, is a critical regulator of the inflammatory response. In a resting state, GSK-3β is active and contributes to the suppression of anti-inflammatory pathways. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), various signaling cascades are initiated. One of the key pathways involves the activation of Toll-like receptors (TLRs), leading to the activation of downstream kinases such as Akt (Protein Kinase B). Activated Akt phosphorylates GSK-3β at Serine 9, leading to its inhibition.

The inhibition of GSK-3β has a dual effect on inflammation:

-

Suppression of Pro-inflammatory Mediators: GSK-3β inhibition leads to the stabilization and nuclear translocation of β-catenin. β-catenin can suppress the activity of the pro-inflammatory transcription factor NF-κB.[1] Additionally, GSK-3β inhibition can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]

-

Enhancement of Anti-inflammatory Mediators: Inhibition of GSK-3β can lead to an increase in the production of the anti-inflammatory cytokine IL-10.[1]

The inhibitory effect of 2-Cyclopentyloxy-benzaldehyde on GSK-3 would therefore be expected to shift the cellular response towards an anti-inflammatory state.

Signaling Pathway Diagram

Caption: Proposed mechanism of anti-inflammatory action of 2-Cyclopentyloxy-benzaldehyde via GSK-3β inhibition.

Conclusion

2-Cyclopentyloxy-benzaldehyde represents a promising scaffold for the development of novel anti-inflammatory agents. Its synthesis is readily achievable through the well-established Williamson ether synthesis, and its characterization can be performed using standard spectroscopic techniques. The likely mechanism of action, through the inhibition of GSK-3, places it at a critical juncture in the regulation of the inflammatory response. Further research into its specific interactions with GSK-3 and its efficacy in preclinical models of inflammation is warranted to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this intriguing molecule.

References

Methodological & Application

Application Note: Analysis of 2-Cyclopentyloxy-benzaldehyde by ¹H NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Cyclopentyloxy-benzaldehyde. It includes a predicted ¹H NMR data table, a comprehensive experimental protocol for acquiring high-quality spectra, and a workflow diagram illustrating the analytical process. This information is intended to guide researchers in the structural elucidation and purity assessment of this and structurally related compounds.

Introduction

2-Cyclopentyloxy-benzaldehyde is an aromatic aldehyde derivative with potential applications in organic synthesis and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1] ¹H NMR spectroscopy, in particular, provides valuable information about the chemical environment, connectivity, and relative number of protons in a molecule. This application note serves as a practical guide to the ¹H NMR spectral analysis of 2-Cyclopentyloxy-benzaldehyde.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 2-Cyclopentyloxy-benzaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde, aromatic, and cyclopentyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing aldehyde group and the electron-donating cyclopentyloxy group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H | N/A |

| Aromatic (H6) | 7.8 - 8.0 | Doublet of doublets (dd) | 1H | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-3 Hz |

| Aromatic (H4) | 7.5 - 7.7 | Triplet of doublets (td) | 1H | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-3 Hz |

| Aromatic (H5) | 7.1 - 7.3 | Triplet (t) | 1H | Jortho ≈ 7-9 Hz |

| Aromatic (H3) | 7.0 - 7.2 | Doublet (d) | 1H | Jortho ≈ 7-9 Hz |

| Cyclopentyloxy (-OCH-) | 4.8 - 5.0 | Multiplet (m) | 1H | |

| Cyclopentyl (-CH₂-) | 1.6 - 2.0 | Multiplet (m) | 8H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used. Aromatic protons are numbered starting from the aldehyde group as position 1.

Experimental Protocol

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of 2-Cyclopentyloxy-benzaldehyde.

1. Sample Preparation

-

Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.

-

Sample Concentration: Weigh approximately 5-10 mg of 2-Cyclopentyloxy-benzaldehyde and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Capping: Cap the NMR tube securely.

2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Nucleus | ¹H |

| Solvent | CDCl₃ |

| Temperature | 298 K (25 °C) |

| Pulse Program | Standard single pulse (e.g., zg30) |

| Number of Scans | 16 - 64 (adjust for desired signal-to-noise) |

| Relaxation Delay (d1) | 1.0 - 5.0 s |

| Acquisition Time (aq) | 3 - 4 s |

| Spectral Width (sw) | 16 - 20 ppm |

| Receiver Gain | Auto-adjust or set manually to avoid clipping |

3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

-

Analysis of Multiplicity: Analyze the splitting pattern of each signal to determine the number of neighboring protons and calculate the coupling constants.

Workflow for ¹H NMR Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation.

Caption: Workflow of ¹H NMR Analysis.

Interpreting the Spectrum

The key features to identify in the ¹H NMR spectrum of 2-Cyclopentyloxy-benzaldehyde are:

-

Aldehyde Proton: A singlet in the downfield region (around 9.5-10.5 ppm), which is characteristic of an aldehyde proton.[2][3]

-

Aromatic Protons: Four distinct signals in the aromatic region (around 7.0-8.0 ppm).[2] The splitting patterns (doublets, triplets, and doublet of doublets) arise from ortho and meta coupling between adjacent aromatic protons.[4] The specific substitution pattern on the benzene ring gives rise to this complex splitting.

-

Cyclopentyloxy Protons: The proton on the carbon attached to the ether oxygen (-OCH-) will appear as a multiplet further downfield than the other aliphatic protons due to the deshielding effect of the oxygen atom. The remaining eight protons of the cyclopentyl group will appear as a complex multiplet in the aliphatic region.

By carefully analyzing the chemical shifts, integration, and splitting patterns, one can confirm the structure of 2-Cyclopentyloxy-benzaldehyde and assess its purity.[1]

References

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes and Protocols: 13C NMR Spectroscopy of 2-Cyclopentyloxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acquisition and interpretation of 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-Cyclopentyloxy-benzaldehyde. This information is intended to support researchers in confirming the chemical structure and purity of this compound, which is relevant in various fields, including medicinal chemistry and materials science.

Predicted 13C NMR Spectroscopic Data

Table 1: Predicted 13C NMR Chemical Shifts for 2-Cyclopentyloxy-benzaldehyde

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Aldehyde) | ~189.5 | The aldehyde carbonyl carbon is typically found in this downfield region. |

| C-2 (Ar-O) | ~161.0 | Aromatic carbon directly attached to the oxygen of the cyclopentyloxy group. |

| C-6 (Ar-H) | ~136.0 | Aromatic carbon ortho to the aldehyde group. |

| C-4 (Ar-H) | ~128.0 | Aromatic carbon para to the aldehyde group. |

| C-1 (Ar-CHO) | ~124.5 | Aromatic carbon to which the aldehyde group is attached. |

| C-5 (Ar-H) | ~121.0 | Aromatic carbon meta to the aldehyde group. |

| C-3 (Ar-H) | ~113.0 | Aromatic carbon meta to the aldehyde group. |

| C-1' (O-CH) | ~80.0 | Cyclopentyl carbon directly attached to the ether oxygen. |

| C-2'/C-5' | ~32.5 | Methylene carbons of the cyclopentyl ring adjacent to the O-CH group. |

| C-3'/C-4' | ~24.0 | Methylene carbons of the cyclopentyl ring. |

Note: These are predicted values and may vary slightly from experimentally determined shifts. The solvent used for analysis can also influence the chemical shifts.

Experimental Protocol for 13C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a proton-decoupled 13C NMR spectrum of a small organic molecule like 2-Cyclopentyloxy-benzaldehyde.

2.1. Materials and Equipment

-

Sample: 2-Cyclopentyloxy-benzaldehyde (10-20 mg)

-

NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS) (usually pre-added to the deuterated solvent)

-

NMR Tube: 5 mm diameter, high-precision

-

NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for better resolution and sensitivity.

2.2. Sample Preparation

-

Weigh approximately 10-20 mg of 2-Cyclopentyloxy-benzaldehyde and transfer it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing TMS to the vial.

-

Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.

-

Ensure the height of the solution in the NMR tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

-

Cap the NMR tube securely.

2.3. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.

-

Set up the 13C NMR experiment with the following typical parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

-

Pulse Width (P1): Calibrated 30° or 90° pulse. A 30° pulse is often used to reduce the overall experiment time.

-

Spectral Width (SW): 0 - 220 ppm.

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

-

Start the acquisition.

2.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not present, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks if quantitative analysis is required, although peak intensities in a standard proton-decoupled 13C NMR are not always directly proportional to the number of carbons.

-

Label the peaks with their chemical shifts.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the 13C NMR spectrum of a chemical compound.

Application Notes and Protocols for the Analysis of 2-Cyclopentyloxy-benzaldehyde by IR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for the characterization of 2-Cyclopentyloxy-benzaldehyde. Detailed protocols for sample preparation and analysis are included to ensure reliable and reproducible results.

Introduction